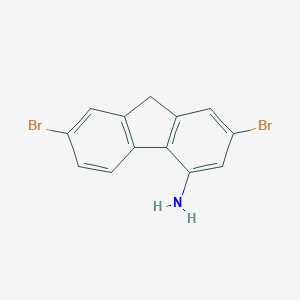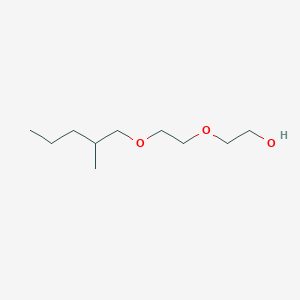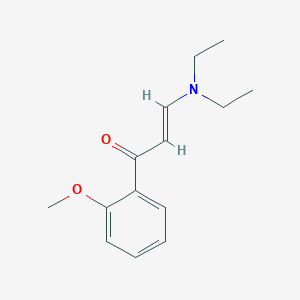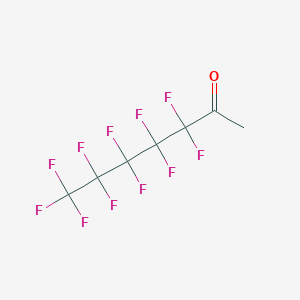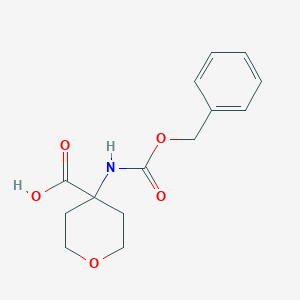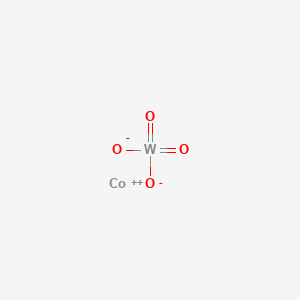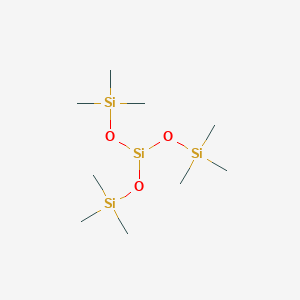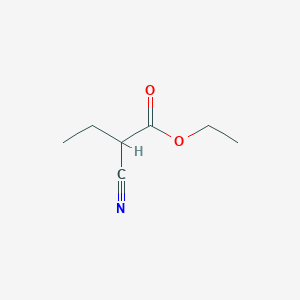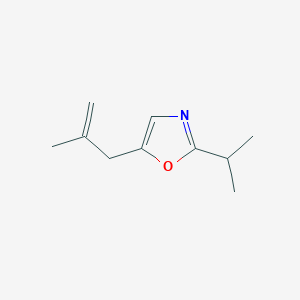
5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole has been found to have potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been found to have insecticidal and fungicidal properties. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole is not fully understood. However, it has been proposed that it acts by inhibiting certain enzymes involved in inflammation and cancer cell proliferation. In agriculture, it is believed to act by disrupting the nervous system of insects and fungi.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole can inhibit the production of certain inflammatory cytokines and enzymes. It has also been found to induce apoptosis in cancer cells. In agriculture, it has been shown to have insecticidal and fungicidal effects on various pests and pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole is its versatility in different scientific fields. It can be easily synthesized and modified to suit different applications. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are numerous future directions for 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole research. In medicine, it could be further investigated as a potential treatment for inflammatory diseases and cancer. In agriculture, it could be explored as a natural alternative to synthetic pesticides and fungicides. In materials science, it could be used as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole are vast and exciting, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole involves the reaction of 2-methyl-2-butenal with isobutyraldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydroxylamine-O-sulfonic acid to yield 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole.
Propiedades
Número CAS |
136386-25-9 |
|---|---|
Nombre del producto |
5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
5-(2-methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C10H15NO/c1-7(2)5-9-6-11-10(12-9)8(3)4/h6,8H,1,5H2,2-4H3 |
Clave InChI |
NRJRLVVMJXVKMA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=C(O1)CC(=C)C |
SMILES canónico |
CC(C)C1=NC=C(O1)CC(=C)C |
Sinónimos |
Oxazole, 2-(1-methylethyl)-5-(2-methyl-2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



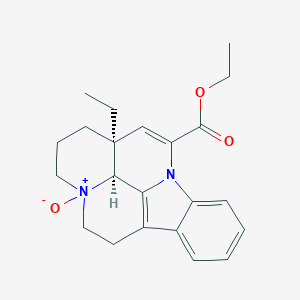
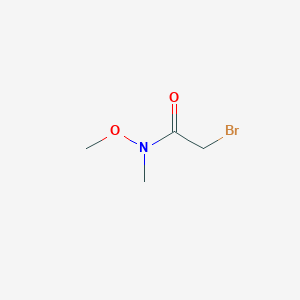
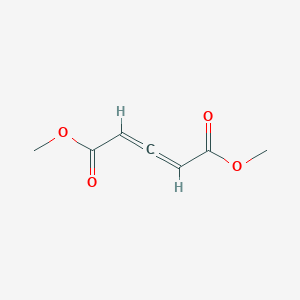
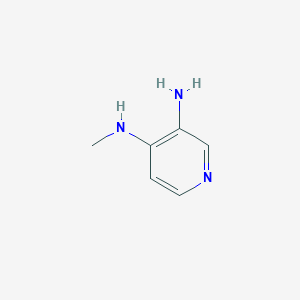
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)
